3-Methoxy-2,2-dimethylpropane-1-thiol
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Overview
Description
3-Methoxy-2,2-dimethylpropane-1-thiol is an organic compound with the molecular formula C₆H₁₄OS It is characterized by the presence of a methoxy group (-OCH₃) and a thiol group (-SH) attached to a 2,2-dimethylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,2-dimethylpropane-1-thiol typically involves the reaction of 3-methoxy-2,2-dimethylpropanol with thiolating agents under controlled conditions. One common method is the reaction with hydrogen sulfide (H₂S) in the presence of a catalyst such as zinc chloride (ZnCl₂) to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,2-dimethylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-2,2-dimethylpropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,2-dimethylpropane-1-thiol involves its interaction with molecular targets through its thiol and methoxy groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2,2-dimethylpropane: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Methoxy-2,2-dimethylpropanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Uniqueness
3-Methoxy-2,2-dimethylpropane-1-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H14OS |
---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
3-methoxy-2,2-dimethylpropane-1-thiol |
InChI |
InChI=1S/C6H14OS/c1-6(2,5-8)4-7-3/h8H,4-5H2,1-3H3 |
InChI Key |
OEIJRYQAIGGZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)CS |
Origin of Product |
United States |
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